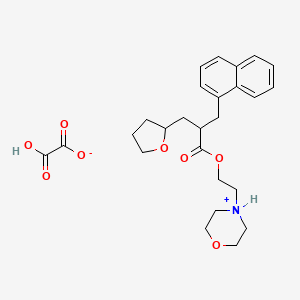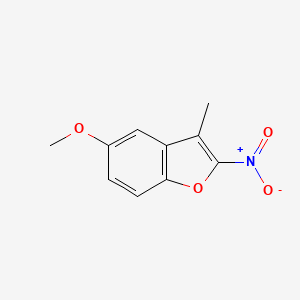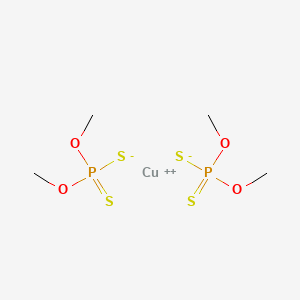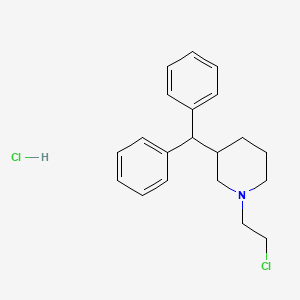
1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride is a chemical compound that belongs to the piperidine family. It is characterized by the presence of a chloroethyl group and a diphenylmethyl group attached to the piperidine ring. This compound is often used in pharmaceutical research and has various applications in the field of medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride typically involves the reaction of 1-(2-Chloroethyl)piperidine with diphenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of different piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties.
科学的研究の応用
1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, leading to changes in cellular signaling pathways. These interactions can result in various pharmacological effects, depending on the specific target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-(2-Chloroethyl)piperidine hydrochloride
- 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride
- 2-Pyridinecarbonyl chloride hydrochloride
Uniqueness
1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride is unique due to the presence of both the chloroethyl and diphenylmethyl groups, which confer specific chemical and pharmacological properties. This combination of functional groups makes it distinct from other similar compounds and can result in unique biological activities.
特性
CAS番号 |
5766-48-3 |
|---|---|
分子式 |
C20H25Cl2N |
分子量 |
350.3 g/mol |
IUPAC名 |
3-benzhydryl-1-(2-chloroethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C20H24ClN.ClH/c21-13-15-22-14-7-12-19(16-22)20(17-8-3-1-4-9-17)18-10-5-2-6-11-18;/h1-6,8-11,19-20H,7,12-16H2;1H |
InChIキー |
QYXJARCLQLTUPW-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)CCCl)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


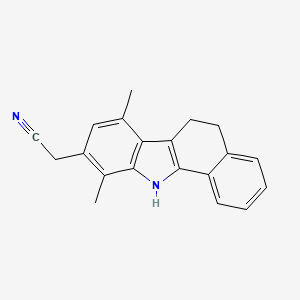


![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)


